N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanamide
Description
N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanamide is a synthetic organic compound with a complex structure that includes an oxadiazole ring, a propanamide group, and a substituted oxolane ring
Properties
IUPAC Name |
N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-10(2)14-16-15-12(20-14)6-7-13(18)17(3)9-11-5-4-8-19-11/h10-11H,4-9H2,1-3H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUPLWOZXWVEHK-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)CCC(=O)N(C)CC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(O1)CCC(=O)N(C)C[C@H]2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Propanamide Group: This step involves the reaction of the oxadiazole intermediate with a suitable amine, such as N-methylamine, under conditions that promote amide bond formation.
Incorporation of the Oxolane Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of oxirane derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to more reduced forms such as oxazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and oxolane moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of oxazole derivatives.
Substitution: Formation of substituted amides or oxolanes.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of oxadiazole-containing molecules with biological targets. It may serve as a model compound for investigating the biological activity of oxadiazole derivatives.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Oxadiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the oxadiazole ring.
Mechanism of Action
The mechanism of action of N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanamide
- N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-3-(5-ethyl-1,3,4-oxadiazol-2-yl)propanamide
- N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
Uniqueness
The uniqueness of N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group on the oxadiazole ring can influence its reactivity and interaction with biological targets, differentiating it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
